molecular formula C17H17ClN4OS B279302 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol

3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol

Numéro de catalogue B279302
Poids moléculaire: 360.9 g/mol
Clé InChI: POTYOLNEWPBBNY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol, also known as TAK-659, is a novel small molecule inhibitor of the protein kinase B-cell lymphoma 2 (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway and plays a critical role in the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mécanisme D'action

BTK is a cytoplasmic tyrosine kinase that is activated upon binding to the BCR complex. Upon activation, BTK phosphorylates downstream signaling molecules, leading to the activation of several pathways that promote cell survival and proliferation. 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol binds to the ATP-binding site of BTK and inhibits its kinase activity, thereby blocking downstream signaling and inducing apoptosis in B cells.
Biochemical and Physiological Effects
3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol has been shown to induce apoptosis in B cells by blocking BCR signaling. In addition, 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol has been shown to inhibit the proliferation of B cells and reduce the production of cytokines that promote B-cell survival. 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol has also been shown to enhance the activity of other chemotherapeutic agents, such as rituximab, in preclinical models of B-cell malignancies.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol is its specificity for BTK, which reduces the risk of off-target effects. In addition, 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol is its potential for drug-drug interactions, as it is metabolized by several cytochrome P450 enzymes.

Orientations Futures

Several clinical trials are currently underway to evaluate the safety and efficacy of 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol in patients with B-cell malignancies. In addition, future studies may investigate the use of 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol in combination with other chemotherapeutic agents, as well as the potential for 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol to target other kinases in the BCR signaling pathway. Finally, future studies may investigate the use of 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol in other types of cancers that are dependent on BTK signaling, such as multiple myeloma.

Méthodes De Synthèse

The synthesis of 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol involves several steps, starting with the reaction of 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorobenzyl sulfide. The sulfide is then reacted with 4-aminopyridine to form the corresponding pyridinyl thioether. The thioether is then reacted with 1,2,4-triazole-3-carboxaldehyde to form the triazole intermediate, which is subsequently reacted with 1-propanol to form the final product, 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol.

Applications De Recherche Scientifique

3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol inhibits BTK phosphorylation and downstream signaling, leading to the induction of apoptosis in B cells. In vivo studies have demonstrated that 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol exhibits potent antitumor activity in mouse models of CLL, MCL, and DLBCL.

Propriétés

Nom du produit

3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol

Formule moléculaire

C17H17ClN4OS

Poids moléculaire

360.9 g/mol

Nom IUPAC

3-[3-[(2-chlorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-yl]propan-1-ol

InChI

InChI=1S/C17H17ClN4OS/c18-15-5-2-1-4-14(15)12-24-17-21-20-16(22(17)10-3-11-23)13-6-8-19-9-7-13/h1-2,4-9,23H,3,10-12H2

Clé InChI

POTYOLNEWPBBNY-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CSC2=NN=C(N2CCCO)C3=CC=NC=C3)Cl

SMILES canonique

C1=CC=C(C(=C1)CSC2=NN=C(N2CCCO)C3=CC=NC=C3)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.